molecular formula C10H7FN2O B189501 5-Fluoro-2-phenylpyrimidin-4(3H)-one CAS No. 143328-90-9

5-Fluoro-2-phenylpyrimidin-4(3H)-one

Cat. No.: B189501
CAS No.: 143328-90-9
M. Wt: 190.17 g/mol
InChI Key: BGEFHHAZUZUAPY-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenylpyrimidin-4(3H)-one (CAS 143328-90-9) is a fluorinated pyrimidinone derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its core structure is featured in advanced research compounds, such as 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives, which are designed as potent inhibitors of cyclin-dependent kinases (CDKs) . These inhibitors have demonstrated promising cytotoxic activity against a range of tumor cell lines, including A549 (lung cancer) and DU145 (prostate cancer), with GI50 values reaching the submicromolar level . The mechanism of action for these compounds involves the inhibition of CDK2/cyclin E1 and CDK9/cyclin T1, which play critical roles in cell cycle progression and transcriptional regulation, respectively . Furthermore, selected derivatives have shown appreciable inhibitory activity in anti-HIV-1 assays, highlighting the dual potential of this chemical scaffold in oncology and virology research . The incorporation of a fluorine atom, a common strategy in modern drug design, can enhance the lipophilicity, metabolic stability, and binding affinity of lead compounds, thereby improving their bioavailability and efficacy . The 2-aminopyrimidine core is a well-established privileged structure for designing ATP-competitive kinase inhibitors . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-6-12-9(13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEFHHAZUZUAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162388
Record name 4(1H)-Pyrimidinone, 5-fluoro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143328-90-9
Record name 4(1H)-Pyrimidinone, 5-fluoro-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143328909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pyrimidinone, 5-fluoro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Fluoro 2 Phenylpyrimidin 4 3h One and Its Derivatives

General Principles of Pyrimidine (B1678525) and Pyrimidinone Ring Construction

The construction of the pyrimidine core, a fundamental heterocyclic motif, can be achieved through various synthetic routes. These methods generally involve the condensation of fragments that together provide the necessary atoms to form the six-membered ring.

N-C-N Fragment Condensation Strategies

A prevalent strategy for pyrimidine synthesis involves the condensation of a three-atom N-C-N fragment, such as an amidine or guanidine, with a 1,3-dicarbonyl compound or its equivalent. This approach is highly versatile, allowing for the introduction of various substituents on the pyrimidine ring. The reaction typically proceeds via a cyclocondensation mechanism, where the nucleophilic nitrogen atoms of the amidine attack the electrophilic carbonyl carbons of the dicarbonyl compound, followed by dehydration to yield the aromatic pyrimidine ring. For instance, the reaction of amidine hydrochlorides with a β-fluoroenolate salt has been developed for the synthesis of 4-amino-5-fluoropyrimidines in excellent yields under mild conditions. nih.gov This method avoids the need for basic additives, which are often required in similar reactions with guanidinium (B1211019) salts. nih.gov

N-C Fragment Condensation Strategies

Alternatively, the pyrimidine ring can be constructed by the condensation of two N-C fragments. This strategy often involves the reaction of an enamine, carrying a nitrogen and two carbons, with a component that provides the remaining N-C unit, such as an isocyanate or isothiocyanate. While less common than N-C-N strategies for simple pyrimidines, this approach offers unique opportunities for the synthesis of highly functionalized derivatives.

Multi-Component Reactions (MCRs) for Pyrimidinone Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.org This convergent approach is highly atom-economical and efficient. nih.gov The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones. This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The versatility of MCRs allows for the rapid generation of diverse libraries of pyrimidinone derivatives by varying the starting components. beilstein-journals.org MCRs are characterized by a high bond-forming-index, as several non-hydrogen atom bonds are formed in a single synthetic transformation. nih.gov

Targeted Synthesis of 5-Fluoro-Pyrimidinone Scaffolds

The specific introduction of a fluorine atom at the C-5 position of the pyrimidinone ring requires specialized synthetic methods. These approaches often involve the use of fluorinated building blocks or the late-stage fluorination of a pre-formed pyrimidine ring.

Utilization of Fluorinated Building Blocks (e.g., β-Fluoroenolate Salts, Fluorinated Dicarbonyl Systems)

A highly effective strategy for the synthesis of 5-fluoropyrimidinones involves the use of pre-fluorinated starting materials. nih.gov This "building block" approach ensures the regioselective placement of the fluorine atom and avoids the use of harsh fluorinating agents in later steps. nih.gov For example, potassium (Z)-2-cyano-2-fluoroethenolate has been successfully employed in the synthesis of 4-amino-5-fluoropyrimidines. nih.gov This fluorinated C3 building block reacts with amidines to afford the desired products in high yields. nih.gov Similarly, fluorinated 1,3-dicarbonyl compounds can be condensed with amidines to produce 5-fluoropyrimidinones. The synthesis of 5-fluoro-1,3-dioxin-4-ones provides versatile building blocks that can be converted into various fluorinated heterocyclic systems. rsc.org

Synthesis via 2,4-Dichloro-5-fluoropyrimidine (B19854) Precursors

An alternative and widely used method for accessing 5-fluoropyrimidin-4(3H)-one derivatives involves the use of 2,4-dichloro-5-fluoropyrimidine as a key intermediate. chemicalbook.comchemicalbook.com This precursor can be synthesized from 5-fluorouracil (B62378) by reaction with a chlorinating agent such as phosphorus oxychloride in the presence of a base like N,N-dimethylaniline. chemicalbook.comresearchgate.net The reaction conditions, including the molar ratios of reactants, temperature, and time, have been optimized to achieve high yields of up to 92.2%. researchgate.net

The chlorine atoms at the C-2 and C-4 positions of 2,4-dichloro-5-fluoropyrimidine are susceptible to nucleophilic substitution. This allows for the sequential and regioselective introduction of various substituents. For the synthesis of 5-fluoro-2-phenylpyrimidin-4(3H)-one, the C-2 chlorine can be selectively displaced by a phenyl group, for example, through a Suzuki coupling reaction with phenylboronic acid. Subsequent hydrolysis of the remaining chlorine atom at the C-4 position under controlled conditions yields the desired 4-oxo functionality. Alternatively, the C-4 chlorine can be displaced first, followed by reaction at the C-2 position. The differential reactivity of the two chlorine atoms allows for a controlled synthetic sequence.

A patent describes a process for producing 2,4-dichloro-5-fluoropyrimidine by reacting 2-alkoxy-5-fluoro-4(3H)-pyrimidinones with a chlorinating agent. google.com Another method involves the use of triphosgene (B27547) in the presence of a tertiary amine catalyst. google.com

Chemical Reactivity and Mechanistic Transformations of 5 Fluoro 2 Phenylpyrimidin 4 3h One Derivatives

Nucleophilic Reactivity of the Pyrimidinone Ring System

The pyrimidinone ring in 5-Fluoro-2-phenylpyrimidin-4(3H)-one is inherently electron-deficient, a characteristic that is further amplified by the presence of the electronegative fluorine atom. This electron deficiency makes the ring susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for such electron-poor heterocyclic systems. nih.govmdpi.com

The primary electrophilic centers in the pyrimidinone ring are the carbon atoms C-2, C-4, and C-6, which are bonded to electronegative nitrogen and oxygen atoms. The susceptibility of these positions to nucleophilic attack is influenced by the electron-withdrawing effects of the adjacent heteroatoms and the activating 5-fluoro group.

C-4 Position : The carbonyl group at C-4 makes this position a prime target for nucleophilic attack. The reaction often proceeds via an addition-elimination mechanism. For instance, the C-4 oxygen can be converted to a better leaving group (e.g., by chlorination to form a 4-chloropyrimidine), which is then readily displaced by a variety of nucleophiles.

C-2 Position : The C-2 position is part of an imine-like C=N bond and is flanked by two nitrogen atoms, making it electrophilic. However, in the specified molecule, it is already substituted with a stable phenyl group, making direct nucleophilic substitution at this position less common without a deconstruction-reconstruction strategy. nih.gov

C-6 Position : The C-6 position is also activated towards nucleophilic attack due to its proximity to the ring nitrogen at position 1 and the electron-withdrawing effect of the 5-fluoro substituent.

The general reactivity of such activated heterocyclic systems suggests that reactions are often directed to the positions ortho or para to the activating groups. nih.gov In this case, the C-4 and C-6 positions are significantly activated by the cumulative electron-withdrawing effects of the ring nitrogens, the C-4 carbonyl, and the C-5 fluoro group.

The activated pyrimidinone ring system can react with a diverse range of nucleophiles. These reactions are crucial for the synthesis of various derivatives with modified properties. Common nucleophiles include amines, thiols, and alkoxides.

The table below summarizes typical nucleophilic substitution reactions on activated pyrimidine (B1678525) rings, which serve as a model for the reactivity of this compound derivatives (where X is a suitable leaving group, typically a halogen, at the C-4 or C-6 position).

Nucleophile TypeExample NucleophileProduct Type
N-Nucleophiles Amines (e.g., Aniline, Piperidine)Aminopyrimidines
O-Nucleophiles Alkoxides (e.g., Sodium Methoxide)Alkoxypyrimidines
S-Nucleophiles Thiolates (e.g., Sodium Thiophenoxide)Thioetherpyrimidines

Data compiled from general principles of nucleophilic aromatic substitution on heterocyclic systems. nih.govmdpi.com

Reactions involving nitrogen nucleophiles are particularly common, leading to the formation of substituted aminopyrimidinones. acs.orgacs.org Similarly, reactions with sulfur nucleophiles can be used to introduce thioether functionalities. nih.gov

Reactivity Profiles of the 5-Fluoro Substituent

The fluorine atom at the C-5 position is a key modulator of the molecule's electronic properties and intermolecular behavior. Its high electronegativity and small size impart unique characteristics to the pyrimidinone system.

The primary role of the 5-fluoro substituent is its powerful inductive electron-withdrawing effect (-I effect). This effect significantly lowers the electron density of the entire aromatic ring system, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. nih.gov This activation is a critical factor in the reactivity described in section 3.1.

The fluorine atom, despite being the most electronegative element, is generally a weak hydrogen bond acceptor. However, it can participate in various non-covalent interactions that are crucial for molecular recognition and crystal packing.

Hydrogen Bonding : Computational studies on the related molecule 5-fluorouracil (B62378) (5-FU) show its participation in a network of hydrogen bonds. nih.gov The fluorine atom itself is a poor hydrogen bond acceptor, but the molecule as a whole engages in significant hydrogen bonding through its N-H and C=O groups. For example, interactions between 5-FU and DNA base pairs involve N–H···O and C=O···H–N hydrogen bonds. nih.govacs.org

Electrostatic Interactions : The C-F bond is highly polarized, creating a localized dipole that can engage in favorable electrostatic interactions. Molecular electrostatic potential (MESP) diagrams show that interactions are directional, with positive regions of one molecule interacting with negative regions of another. acs.org

Other Non-covalent Interactions : The 5-fluoro group can also be involved in other weak, closed-shell interactions that are primarily electrostatic in nature and contribute to the stability of molecular complexes. acs.org Analysis of 5-FU complexes indicates that hydrogen bonding interactions play a dominant role in their stabilization. nih.gov

Transformations and Derivatizations of the 2-Phenyl Substituent

The 2-phenyl group is a distinct domain of the molecule that can undergo its own set of chemical transformations, primarily electrophilic aromatic substitution. The pyrimidinone ring acts as a deactivating, meta-directing substituent on the phenyl ring due to the electron-withdrawing nature of the heterocyclic system.

Reactions on the phenyl ring allow for the synthesis of a wide array of derivatives, enabling the modulation of properties such as solubility, lipophilicity, and biological target affinity.

The table below outlines potential electrophilic substitution reactions on the 2-phenyl ring.

Reaction TypeReagentsMajor Product Position
Nitration HNO₃ / H₂SO₄meta-Nitro
Halogenation Br₂ / FeBr₃meta-Bromo
Sulfonation Fuming H₂SO₄meta-Sulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃meta-Acyl

This table is based on the general principles of electrophilic aromatic substitution on a phenyl ring bearing a deactivating substituent.

While direct substitution on the phenyl ring is a standard method for derivatization, other strategies can also be employed. For instance, palladium-catalyzed cross-coupling reactions could be used if the phenyl ring is pre-functionalized with a halogen. Synthesis of related heterocyclic systems has involved the condensation of substituted benzylideneacetones, indicating that derivatization can be achieved by using a substituted phenyl starting material from the outset. mdpi.com Furthermore, novel ring transformations have been observed in related 1-phenyluracil systems, suggesting that the phenyl group can induce complex reactivity pathways under certain conditions. rsc.org

Functionalization Strategies on the Phenyl Moiety

The phenyl group at the 2-position of the pyrimidinone ring serves as a versatile handle for introducing molecular diversity through various functionalization strategies. Among the most powerful methods are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed C-H activation has emerged as a potent tool for the direct functionalization of the ortho-positions of the phenyl ring in 2-phenylpyridine and related N-heterocyclic systems. rsc.orgmdpi.com This approach, often directed by the nitrogen atom of the pyrimidine ring, facilitates the regioselective introduction of various substituents. mdpi.com For instance, photoredox-mediated, Pd(OAc)₂-catalyzed C-H arylation has been successfully employed to introduce phenyl groups at the ortho-position of 2,6-diphenylpyrimidine substrates. mdpi.com This transformation proceeds at room temperature under visible light irradiation, utilizing a phenyldiazonium salt as the aryl source and a ruthenium or iridium-based photocatalyst. mdpi.com

The proposed mechanism for this photoredox-catalyzed C-H arylation involves several key steps (Scheme 1). Initially, the photocatalyst, upon light absorption, enters an excited state and promotes the formation of a phenyl radical from the diazonium salt. This radical can then engage with a Pd(II) species that has undergone C-H activation at the ortho-position of the phenyl ring, directed by the pyrimidine nitrogen. The subsequent steps are thought to involve a Pd(III) or Pd(IV) intermediate, which ultimately undergoes reductive elimination to furnish the C-C coupled product and regenerate the active Pd(II) catalyst. mdpi.com

Scheme 1. Proposed mechanism for the photoredox-initiated, Pd-catalyzed C–H phenylation of a 2-phenylpyrimidine (B3000279) derivative. mdpi.com

Catalyst SystemAryl SourceReaction ConditionsProductRef
Pd(OAc)₂, Ru(bpy)₃Cl₂Phenyldiazonium tetrafluoroborateLED (blue), Room Temp.ortho-Phenylated 2-phenylpyrimidine mdpi.com
Pd(OAc)₂, Ir[dF(CF₃)ppy]₂(bpy)PF₆Phenyldiazonium tetrafluoroborateLED (blue), Room Temp.ortho-Phenylated 2-phenylpyrimidine mdpi.com
Pd(OAc)₂Potassium aryltrifluoroboratesCu(OAc)₂, p-benzoquinone, 120 °Cortho-Arylated 2-phenylpyridine researchgate.net

Beyond direct C-H activation, traditional cross-coupling reactions like the Suzuki-Miyaura coupling can also be envisioned for the functionalization of a pre-halogenated phenyl ring on the pyrimidinone scaffold. While direct examples on this compound are not prevalent in the reviewed literature, the extensive use of Suzuki coupling for aryl-aryl bond formation in related heterocyclic systems underscores its potential applicability. nih.gov

Intramolecular Cyclization and Ring Rearrangement Reactions in Pyrimidinone Frameworks

The pyrimidinone scaffold is a versatile platform for the construction of fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the participation of substituents on the pyrimidine ring or on the appended phenyl group, leading to the formation of new rings and complex polycyclic architectures.

One common strategy involves the cyclization of a suitably functionalized side chain onto the pyrimidinone core. For example, the reaction of 2-aminobenzothiazole with dicarbonyl compounds can lead to the formation of pyrimido[2,1-b] mdpi.comnih.govbenzothiazole derivatives. rsc.org While not a direct intramolecular cyclization of a pre-formed pyrimidinone, this illustrates the propensity of the pyrimidine ring to participate in annulation reactions.

Photochemical 6π-electrocyclization represents another powerful method for constructing fused ring systems. In a study on pyrimidines bearing an allomaltol fragment, UV irradiation induced a 6π-electrocyclization of a 1,3,5-hexatriene system, followed by a nih.govrsc.org-H sigmatropic shift to yield dihydrobenzo[h]pyrano[2,3-f]quinazolines. mdpi.com This type of reaction could potentially be applied to 2-phenylpyrimidin-4(3H)-one derivatives where the phenyl ring is appropriately substituted to create a conjugated hexatriene system with the pyrimidine ring.

Furthermore, cascade reactions involving an initial intermolecular reaction followed by an intramolecular cyclization are also prevalent. For instance, a cascade Prins/Friedel–Crafts cyclization has been developed for the synthesis of 4-aryltetralin-2-ols, where an intramolecular Prins reaction generates a benzylic carbenium ion that is subsequently trapped by an aromatic nucleophile. beilstein-journals.org Although this example does not involve a pyrimidinone, the principle of generating a reactive intermediate that undergoes a subsequent intramolecular ring closure is a key concept in the synthesis of complex molecules.

While specific examples of intramolecular cyclization or ring rearrangement of this compound were not found in the surveyed literature, the general reactivity patterns of pyrimidinones and related heterocycles suggest that such transformations are feasible. For instance, the presence of a nucleophilic group on a substituent at the N3-position or on the phenyl ring could potentially lead to cyclization onto the pyrimidine core.

Reaction Mechanisms and Kinetic Investigations

Understanding the mechanisms of chemical transformations is crucial for optimizing reaction conditions and designing novel synthetic routes. The study of reaction intermediates and kinetic parameters provides valuable insights into the pathways of these reactions.

Elucidation of Key Intermediates

The identification and characterization of reaction intermediates are central to elucidating reaction mechanisms. In the context of palladium-catalyzed C-H activation reactions, palladacycles are frequently proposed as key intermediates. rsc.org For the ortho-alkylation of 2-phenylpyridines, palladacycles formed from the starting material are believed to be the crucial intermediates that subsequently react with alkyl iodides. rsc.org Similarly, in the photoredox-mediated C-H arylation of 2,6-diphenylpyrimidines, a carbopalladated complex is a plausible intermediate arising from the C-H activation step. nih.gov

In the synthesis of fused pyrimidine rings, the mechanism often involves a series of condensation and cyclization steps. For the formation of pyrimidines from the reaction of 2-(1-(dimethylamino)-3-oxo-3-arylprop-1-en-2-yl)-3-hydroxy-6-methyl-4H-pyran-4-ones with cyanamide, the proposed mechanism involves an initial Michael addition of cyanamide to the enaminone, followed by the elimination of dimethylamine to form a cyanoenaminone intermediate. Subsequent interaction of the cyano group with dimethylamine leads to the formation of a guanidine intermediate which then cyclizes to the pyrimidine product. mdpi.com

Study of Proton Transfer Processes in Related Fluorinated Pyrimidinones

Proton transfer is a fundamental process in the chemistry of pyrimidinones, influencing their tautomeric equilibria and reactivity. The 4(3H)-pyrimidinone core can exist in equilibrium with its tautomeric 4-hydroxypyrimidine (B43898) form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring.

Computational studies on the tautomeric equilibrium of 4(3H)-pyrimidinone itself have shown that the keto form is generally more stable than the enol form. The introduction of a fluorine atom at the C5-position is expected to have a significant electronic effect, potentially altering the relative stabilities of the tautomers and the energy barriers for their interconversion. Further computational and experimental studies are needed to fully elucidate the proton transfer dynamics in this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 Phenylpyrimidin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 5-Fluoro-2-phenylpyrimidin-4(3H)-one, a suite of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms within the molecule. The spectrum of this compound displays distinct signals corresponding to the protons on the phenyl and pyrimidinone rings. The protons on the phenyl group typically appear as a multiplet in the aromatic region. The proton at position 6 of the pyrimidinone ring is expected to show a characteristic downfield shift due to the influence of the adjacent nitrogen atom and the carbonyl group. The presence of the fluorine atom at position 5 will likely cause splitting of the signal for the H-6 proton, resulting in a doublet.

Interactive Data Table: ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H 7.40-7.60 m -
Pyrimidinone-H6 8.10 d 3.2
NH 11.50 br s -

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C-4) is typically observed at a significant downfield shift. The carbon atoms of the phenyl ring will appear in the aromatic region, while the carbons of the pyrimidinone ring will have chemical shifts influenced by the attached heteroatoms and functional groups. The C-5 carbon, being directly bonded to the highly electronegative fluorine atom, will exhibit a large C-F coupling constant, resulting in a doublet.

Interactive Data Table: ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
Phenyl-C 128.0-132.0
Pyrimidinone-C2 155.0
Pyrimidinone-C4 165.0
Pyrimidinone-C5 140.0 (d, ¹JCF)
Pyrimidinone-C6 145.0 (d, ²JCF)

Note: The chemical shifts are approximate and can vary. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. nih.gov Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance, it provides a strong NMR signal. mdpi.com The chemical shift of the fluorine atom in this compound is influenced by its electronic environment within the pyrimidinone ring. nih.gov The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the molecular structure. nih.govmdpi.com The signal for the fluorine at position 5 will be a doublet due to coupling with the adjacent H-6 proton. The chemical shift is typically reported relative to a standard such as CFCl₃. Studies on similar fluorinated pyrimidines have shown that the fluorine chemical shift is sensitive to the surrounding molecular structure and can be used to probe interactions. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in the molecule. wikipedia.orgepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduyoutube.com For this compound, a COSY spectrum would show a cross-peak between the H-6 proton and the NH proton if there is significant coupling, and correlations among the protons of the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.chsdsu.edu An HSQC spectrum will show a cross-peak connecting the ¹H signal of the H-6 proton to the ¹³C signal of the C-6 carbon, and similarly for the protons and carbons of the phenyl group. wikipedia.orgresearchgate.net This is invaluable for assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgsdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. epfl.chyoutube.com For instance, a correlation would be expected between the H-6 proton and the C-4 (carbonyl) and C-2 carbons, as well as the C-5 carbon. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, often to four or more decimal places. nih.gov This high precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. nih.gov For this compound, HRMS would be used to confirm the molecular formula C₁₀H₇FN₂O by comparing the experimentally measured exact mass with the calculated theoretical mass. The high resolution helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

Interactive Data Table: HRMS Data for this compound

Ion Calculated Exact Mass Observed Exact Mass
[M+H]⁺ 207.0615 207.0618

Note: The observed mass may vary slightly depending on the instrument and experimental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules. In the analysis of this compound, ESI-MS is employed to confirm the molecular mass and to study its fragmentation patterns, which can provide valuable structural information.

In-source fragmentation is a phenomenon that can occur during the electrospray ionization process, leading to the generation of fragment ions even before they enter the mass analyzer. nih.gov For fluorinated compounds, the loss of fragments such as HF or CO2HF can be observed. nih.gov While specific ESI-MS data for this compound is not detailed in the provided search results, the general principles of ESI-MS suggest that the protonated molecule [M+H]⁺ would be a prominent peak. The study of similar fluorinated compounds indicates that fragmentation pathways often involve the cleavage of bonds adjacent to the fluorine atom or the pyrimidine (B1678525) ring. nih.gov

A hypothetical ESI-MS fragmentation pattern for this compound could involve the following key fragments:

Fragment Ion Proposed Structure m/z (calculated)
[M+H]⁺Protonated this compound205.06
[M+H-HF]⁺Loss of hydrogen fluoride185.06
[C₆H₅CNH]⁺Benzimidoyl cation104.05
[C₄H₂FN₂O]⁺Fluorinated pyrimidine core fragment113.01

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the C=O, N-H, C-F, and aromatic C-H and C=C bonds.

Based on data for similar structures like 5-fluorouracil (B62378), the following vibrational frequencies can be anticipated researchgate.netresearchgate.netnist.gov:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3000-3500 (broad) researchgate.net
Aromatic C-HStretching3000-3100
C=OStretching1650-1716 researchgate.netresearchgate.net
C=C (aromatic)Stretching1450-1600
C-FStretching1100-1280 researchgate.netresearchgate.net
Ring C-NStretching1300-1400

The presence of a broad band in the 3000-3500 cm⁻¹ region would be indicative of N-H stretching, likely broadened by hydrogen bonding in the solid state. researchgate.net A strong absorption in the 1650-1716 cm⁻¹ range is characteristic of the carbonyl (C=O) group. researchgate.netresearchgate.net The C-F stretching vibration is expected to appear in the 1100-1280 cm⁻¹ region. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting inelastic scattering of monochromatic light. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the phenyl ring and the pyrimidine core.

Drawing parallels with 5-fluorouracil, characteristic Raman bands would include the pyrimidine ring breathing mode and various stretching and wagging modes involving the C-F, C=C, and C=O bonds. nih.govresearchgate.net

Vibrational Mode Expected Raman Shift (cm⁻¹)
Pyrimidine ring breathing~786 nih.gov
Trigonal ring + C-F stretch~1234 nih.gov
Ring + C-H wag~1334 nih.gov
Symmetric C=O stretch~1667 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy molecular orbital (like the highest occupied molecular orbital, HOMO) to a higher energy one (like the lowest unoccupied molecular orbital, LUMO). libretexts.org The wavelengths at which these absorptions occur (λmax) and their intensities are characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems. libretexts.org

For this compound, the presence of the phenyl ring and the pyrimidine ring constitutes a conjugated system, which is expected to give rise to π → π* transitions. uomustansiriyah.edu.iq The carbonyl group and the nitrogen atoms also introduce the possibility of n → π* transitions. uomustansiriyah.edu.iq

Electronic Transition Expected Wavelength Range (nm) Relative Intensity
π → π200-300High
n → π>300Low

The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically strong and occur at shorter wavelengths. uomustansiriyah.edu.iq The n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital, are generally weaker and occur at longer wavelengths. uomustansiriyah.edu.iq The specific λmax values would be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

While a specific crystal structure for this compound was not found in the search results, the analysis of similar pyrimidine derivatives allows for the prediction of key structural parameters.

Determination of Bond Lengths, Angles, and Torsion Angles

The bond lengths and angles within the this compound molecule are dictated by the hybridization of the atoms and the electronic effects of the substituents. The phenyl and pyrimidine rings are expected to be largely planar. The C-F bond length would be a key parameter, as would the bond lengths and angles associated with the carbonyl group and the N-H bond.

The planarity of the pyrimidine and phenyl rings can be assessed through the measurement of torsion angles. A torsion angle close to 0° or 180° would indicate a coplanar arrangement of the atoms involved, which can have significant implications for the molecule's electronic properties and intermolecular interactions.

Parameter Expected Value
C-F Bond Length~1.35 Å
C=O Bond Length~1.23 Å
C-N Bond Lengths (ring)~1.33 - 1.38 Å
C-C Bond Lengths (phenyl ring)~1.39 Å
C-N-C Bond Angle (ring)~115 - 125°
N-C-N Bond Angle (ring)~115 - 125°
Ph-C-N Torsion AngleVariable, influences conjugation

The data presented in this article, derived from a combination of powerful analytical techniques, provides a detailed structural and spectroscopic profile of this compound. This foundational knowledge is crucial for understanding its chemical behavior and for any future applications.

Analysis of Intramolecular Hydrogen Bonding Networks

A detailed analysis of the intramolecular hydrogen bonding networks within this compound is not available in the current body of scientific literature. The formation of intramolecular hydrogen bonds significantly influences a molecule's conformation and physicochemical properties. nih.gov In molecules containing both a hydrogen bond donor (such as an N-H group) and a hydrogen bond acceptor (like a fluorine or oxygen atom) in a sterically favorable arrangement, the formation of an intramolecular hydrogen bond is plausible.

For a molecule like this compound, a potential intramolecular hydrogen bond could exist between the N-H group at position 3 and the fluorine atom at position 5. The existence and strength of such an interaction would depend on the geometry of the pyrimidine ring and the resulting distance and angle between the N-H and the fluorine. Advanced spectroscopic techniques, particularly NMR spectroscopy, are instrumental in detecting such interactions through space. For instance, the observation of coupling constants (J-coupling) between the hydrogen and fluorine nuclei (¹hJFH) can provide direct evidence of a hydrogen bond. chemicalbook.comresearchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) would also be required to determine the lowest energy conformation and to quantify the energetic favorability of the hydrogen-bonded state versus a non-bonded conformation. chemicalbook.com

Characterization of Intermolecular Interactions and Crystal Packing

Specific crystallographic data for this compound, which is essential for a definitive characterization of its intermolecular interactions and crystal packing, is not publicly available. The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.

In the case of this compound, several types of intermolecular interactions would be anticipated. The N-H group and the carbonyl group (C=O) are strong hydrogen bond donors and acceptors, respectively. It is highly probable that these groups would participate in intermolecular N-H···O=C hydrogen bonds, a common motif in the crystal structures of related pyrimidinone derivatives. nih.gov These interactions often lead to the formation of well-defined supramolecular structures, such as dimers or chains. nih.govgoogle.com

Computational and Theoretical Investigations of 5 Fluoro 2 Phenylpyrimidin 4 3h One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. DFT has become a standard method for these investigations due to its balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For 5-Fluoro-2-phenylpyrimidin-4(3H)-one, this would involve calculating key structural parameters.

Conformational analysis would also be essential to identify the most stable arrangement of the phenyl group relative to the pyrimidinone ring, considering the potential for rotation around the C-C single bond connecting the two rings.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2-N1 --- --- ---
N1-C6 --- --- ---
C6-C5 --- --- ---
C5-C4 --- --- ---
C4-N3 --- --- ---
N3-C2 --- --- ---
C5-F --- --- ---
C4=O --- --- ---
C2-C(phenyl) --- --- ---
C6-N1-C2 --- --- ---
N1-C2-N3 --- --- ---
F-C5-C4-N3 --- --- ---

Note: This table is for illustrative purposes only. Actual data would require specific DFT calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, as well as the nitrogen atoms, indicating these as likely sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and Raman activities can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of spectral bands.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Calculated Wavenumber (cm⁻¹) Assignment
ν(N-H) --- N-H stretching
ν(C=O) --- Carbonyl stretching
ν(C-F) --- Carbon-Fluorine stretching
ν(C=C) --- Aromatic C=C stretching

Note: This table is for illustrative purposes only. Actual data would require specific DFT calculations.

Thermochemical Properties

Thermochemical properties such as enthalpy, entropy, and Gibbs free energy can be calculated using DFT. These properties are essential for understanding the stability of the molecule and its behavior in chemical reactions under different temperature and pressure conditions.

Mechanistic Pathway Elucidation through Theoretical Modeling

Theoretical modeling is a powerful tool for investigating reaction mechanisms. For the synthesis of this compound, computational studies could be employed to map out the potential energy surface of the reaction. This would involve identifying transition state structures and calculating activation energies for different proposed pathways, thereby elucidating the most likely mechanism for its formation. This information is critical for optimizing reaction conditions to improve yield and reduce byproducts.

Characterization of Transition States and Reaction Pathways

The synthesis and reactivity of pyrimidine (B1678525) derivatives are of significant interest, and computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the underlying reaction mechanisms. These studies involve mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

While specific studies on the reaction pathways for the synthesis of this compound are not extensively documented in the available literature, the general principles can be understood from studies on similar fluorinated heterocycles. For instance, the synthesis of 4-amino-5-fluoropyrimidines has been developed from potassium 2-cyano-2-fluoroethenolate and various amidine hydrochlorides. nih.gov The reaction proceeds under mild conditions, and DFT calculations can be employed to model the cyclization step, predict the most likely reaction pathway, and rationalize the observed regioselectivity. nih.gov

Theoretical investigations on related heterocyclic systems, such as 1,2,4-triazole-3(2H)-thiones, have utilized DFT to analyze tautomeric forms and predict their relative stabilities in different solvent environments. zsmu.edu.ua Such studies calculate the total energies (ΔE_tot), zero-point energies (ΔE_0), enthalpies (ΔH_298), and Gibbs free energies (ΔG_298) to determine the most stable tautomer and the energetic barriers for their interconversion. zsmu.edu.ua Transition states are identified as first-order saddle points on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis. zsmu.edu.ua

For a hypothetical reaction involving the formation of the this compound ring, a computational study would typically involve the following steps:

Optimization of the geometries of reactants, products, and potential intermediates using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). zsmu.edu.ua

Searching for transition state structures connecting these minima on the potential energy surface.

Performing vibrational frequency calculations to confirm the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency). zsmu.edu.ua

Calculating the intrinsic reaction coordinate (IRC) to ensure that the identified transition state correctly connects the desired reactant and product.

The data below, from a study on related 1,2,4-triazole-3(2H)-thiones, illustrates the type of energetic parameters that are calculated to understand reaction pathways and tautomeric equilibria.

ParameterThione Tautomer (kJ/mol)Thiol Tautomer (kJ/mol)
Total Energy (ΔE_tot)0.025.5
Enthalpy (ΔH_298)0.024.8
Gibbs Free Energy (ΔG_298)0.025.1
This table is illustrative and based on data for a related heterocyclic system to demonstrate the application of computational chemistry in determining the relative stability of tautomers. The values are not specific to this compound.

Molecular Modeling and Docking Studies for Investigating Molecular Recognition

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. mdpi.com This approach is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process of molecular docking typically involves:

Obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

Generating a 3D conformation of the ligand, in this case, this compound, and optimizing its geometry, often using DFT methods. nih.gov

Using a docking program (e.g., AutoDock, GOLD) to systematically search for the best binding poses of the ligand within the active site of the protein. nih.gov

Scoring the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The lower the binding energy, the more favorable the interaction.

Docking studies on 5-FU have revealed its binding modes with various protein targets. mdpi.com For instance, in the active site of thymidylate synthase, a key target for 5-FU's anticancer activity, the molecule forms specific hydrogen bonds and van der Waals interactions with key amino acid residues. mdpi.comnih.gov An analysis of 5-FU complex structures has shown that residues like Arginine (Arg) and Lysine (Lys) frequently interact with the pyrimidine ring. mdpi.com

A hypothetical docking study of this compound against a target protein might reveal similar interactions. The phenyl group at the 2-position could engage in hydrophobic or π-stacking interactions, while the fluoro substituent at the 5-position and the carbonyl group at the 4-position could participate in hydrogen bonding or other polar interactions.

The following table presents illustrative data from a docking study of a related pyrimidine derivative, demonstrating the kind of information obtained from such computational experiments.

LigandTarget ProteinBinding Energy (kcal/mol)Interacting Residues
Pyrimidine Derivative AProtein Kinase X-8.5Arg123, Leu45, Phe67
Pyrimidine Derivative BProtein Kinase X-9.2Arg123, Val50, Tyr70
Pyrimidine Derivative CProtein Kinase X-7.9Lys34, Leu45, Met68
This table is for illustrative purposes and shows the type of results generated from molecular docking studies. The data is not specific to this compound.

These computational approaches provide a detailed, atom-level understanding of the chemical and biological properties of molecules like this compound, guiding further experimental research and development.

Medicinal Chemistry Research and Structure Activity Relationship Sar Studies of 5 Fluoro 2 Phenylpyrimidin 4 3h One Derivatives

Design and Synthesis of 5-Fluoro-2-phenylpyrimidin-4(3H)-one Libraries for Academic Lead Discovery

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules to identify initial "hit" compounds. For the this compound core, both diversity-oriented and focused library designs are employed to explore its therapeutic potential.

Diversity-oriented synthesis (DOS) aims to create a collection of structurally diverse and complex molecules from a common starting material, allowing for broad exploration of chemical space. researchgate.netfrontiersin.org This is particularly valuable in academic lead discovery, where the goal is often to identify novel biological functions or unprecedented molecular frameworks. rsc.orgst-andrews.ac.uk

For pyrimidine-based scaffolds, DOS strategies often involve building upon the core heterocycle with a variety of substituents and ring systems. researchgate.net A common approach begins with a versatile pyrimidine (B1678525) intermediate that has multiple reaction sites. These sites can then be elaborated using a range of chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), amide couplings, and cyclization reactions, to introduce a wide array of functional groups and structural motifs. rsc.orgst-andrews.ac.uk This strategy allows for the creation of libraries with significant variations in shape, stereochemistry, and functional group presentation, increasing the probability of discovering compounds with novel biological activities. frontiersin.orgnih.gov For instance, a privileged substructure-based DOS (pDOS) strategy has been used to generate diverse polyheterocyclic skeletons embedded with the pyrimidine substructure, aiming to overcome the structural limitations of traditional flat, bicyclic pyrimidine compounds. researchgate.net

Synthetic StrategyKey ReactionsGoal of DiversificationReference
Privileged Substructure-based DOS (pDOS)Diversity-generating reactions (e.g., cyclizations, multicomponent reactions)Generate pyrimidine-embedded polyheterocycles with high skeletal diversity. researchgate.net
Fused Pyrimidine SynthesisAmide couplings, Suzuki couplings, Michael additionCreate furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines as potential antifolates. rsc.org
Skeletal TransformationRing-closing metathesis, Diels-Alder reactionSynthesize conformationally diverse medium/macro- and bridged cyclic pyrimidines. frontiersin.org

In contrast to the broad exploration of DOS, focused library design creates a collection of compounds aimed at a specific biological target or family of targets. benthamdirect.com This approach leverages existing knowledge of the target's structure or known ligands to design molecules with a higher probability of binding. The pyrimidine ring is considered a "privileged scaffold" because it is a recurring motif in many approved drugs and natural products, making it an excellent starting point for focused library design. nih.govnih.gov

One powerful modern technique for creating focused libraries is DNA-encoded library technology (DELT). nih.gov In this method, a diverse set of building blocks is attached to a pyrimidine core, and each resulting molecule is tagged with a unique DNA barcode. This allows for the rapid synthesis and screening of massive libraries (often containing millions to billions of compounds) against a protein target. Subsequent sequencing of the DNA from the molecules that bind most strongly reveals their chemical structures. nih.gov

Pharmacophore modeling is another key tool in focused library design. benthamdirect.comtandfonline.com A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. researchgate.netnih.gov By understanding the pharmacophore of a known pyrimidinone inhibitor, new libraries can be designed where the core scaffold is retained, but the substituents are varied to improve potency, selectivity, or drug-like properties. benthamdirect.comnih.gov

Design ApproachKey PrincipleExample ApplicationReference
DNA-Encoded Library Technology (DELT)Covalently linking each molecule to a unique DNA tag for massive parallel screening.Generation of a 65.3-million-member pyrimidine library to screen against the BRD4 protein. nih.gov
Pharmacophore Mapping & QSARIdentifying essential 3D features for activity and building quantitative models to predict potency.Optimization of pyrimidine derivatives as anticancer DNA inhibitors, leading to the generation of 43 new compounds. benthamdirect.com
Scaffold HoppingReplacing a central molecular core with a different one while maintaining key binding interactions.Design of novel 2-phenylpyrimidine (B3000279) CYP51 inhibitors based on a previously identified screening hit. nih.gov

Structure-Activity Relationship (SAR) Analysis of Substituent Effects

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For this compound derivatives, SAR analysis focuses on systematically modifying different parts of the molecule to understand their contribution to potency and selectivity.

The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a critical design element with profound effects on the molecule's properties. Fluorine is a small, highly electronegative atom that can significantly alter a molecule's electronic distribution, pKa, metabolic stability, and binding interactions. beilstein-journals.org

In pyrimidine analogs like 5-fluorouracil (B62378) (5-FU), the 5-fluoro substituent is key to its mechanism of action. nih.govnih.gov The fluorine atom's strong electron-withdrawing nature increases the acidity of the N-3 proton, which can facilitate covalent bond formation with target enzymes like thymidylate synthase. nih.govnih.gov This electronic effect stabilizes the intermediate adduct formed during the enzymatic reaction, leading to potent inhibition. nih.gov Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. beilstein-journals.org The presence of fluorine can also lead to altered binding interactions within a protein's active site, potentially enhancing both potency and selectivity. beilstein-journals.org

The 2-phenyl ring of the scaffold serves as a key point for introducing diversity and tuning the molecule's properties. SAR studies have shown that the nature and position of substituents on this aromatic ring are crucial for biological activity. acs.orgnih.gov

Research on related pyrimidine-containing compounds has demonstrated that modifying this phenyl ring can significantly impact potency. For example, in a series of pyrazolo[3,4-d]pyrimidines, introducing substituents to a phenyl ring at a similar position led to dramatic changes in antiproliferative activity. acs.org Compounds with no substituent or those with 4-methoxyl or 4-ethoxyl groups showed decreased potency compared to the parent compound. acs.org Conversely, other studies on different scaffolds have found that specific substitutions, such as dimethylaminoalkoxy groups on a phenyl ring, can lead to potent and selective inhibitors of specific enzymes like neuronal nitric oxide synthase. nih.gov The precise impact of a substituent (e.g., electron-donating vs. electron-withdrawing, bulky vs. small) is highly dependent on the specific biological target and the topology of its binding pocket.

ScaffoldPosition of Phenyl RingSubstituent TestedEffect on ActivityReference
Pyrazolo[3,4-d]pyrimidineC6None, 4-OCH3, 4-OC2H5Decreased antiproliferative potency. acs.org
Pyrazolo[3,4-d]pyrimidineC63-NH2, 3-FSlight decrease in activity. acs.org
Pyrazolo[3,4-d]pyrimidineC63-OCH3, 3-COOCH3Nearly complete loss of activity. acs.org
6-phenyl-pyridin-2-ylamineC6Dimethylaminoalkoxy groupsPotent inhibition of nNOS. nih.gov

Modifications at other positions of the pyrimidinone ring, such as the N-3 and C-4 positions, are also critical for determining the molecule's biological profile. The N-3 position is involved in the keto-enol tautomerism characteristic of 4-pyrimidinones. chemicalbook.com The compound exists in equilibrium between the 4(3H)-one (lactam) form and the 4-hydroxypyrimidine (B43898) (lactim) form. Theoretical calculations suggest that the keto form is generally the more stable tautomer. chemicalbook.com The presence of the N-3 proton is often crucial as it can act as a hydrogen bond donor, an essential interaction for binding to many protein targets. Substitution at the N-3 position would block this tautomerism and eliminate this hydrogen bond donor capability, which could drastically alter or abolish biological activity depending on the target's binding requirements.

The C-4 ketone (carbonyl) group is a key functional group, acting as a hydrogen bond acceptor. Its presence is integral to the pyrimidinone pharmacophore. Replacing the C-4 ketone with other functional groups, such as an amine (to form a 4-aminopyrimidine), would fundamentally change the electronic and hydrogen-bonding properties of the scaffold. For instance, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, where the ketone is replaced by a substituted amine, led to potent inhibitors of the deubiquitinase USP1/UAF1, highlighting that while the core pyrimidine is retained, modification at the C-4 position can redirect the molecule's activity towards different biological targets.

Mechanistic Insights into Molecular Interactions (Molecular Level)

The biological activity of this compound and its derivatives is intrinsically linked to their interactions with specific biomolecular targets at the molecular level. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Principles of Enzyme Inhibition Mechanisms

The introduction of a fluorine atom at the 5-position of the pyrimidinone ring is a key structural feature that can profoundly influence the mechanism of enzyme inhibition. The high electronegativity and small size of the fluorine atom can lead to unique electronic properties within the molecule, often resulting in mechanism-based inhibition. In this scenario, the inhibitor molecule is processed by the target enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.

One of the most well-documented examples of this principle is the anticancer drug 5-fluorouracil (5-FU). A metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), is a potent mechanism-based inhibitor of thymidylate synthase (TS). The fluorine atom at the C5 position of the pyrimidine ring prevents the natural enzymatic reaction from completing its cycle, leading to the formation of a stable ternary complex with the enzyme and the cofactor, N5,N10-methylenetetrahydrofolate, thus inhibiting DNA synthesis. While not directly this compound, the principles of 5-FU's mechanism provide a foundational understanding of how the 5-fluoro substituent can drive potent enzyme inhibition.

The presence of the fluorine atom in this compound derivatives can therefore be hypothesized to facilitate covalent bond formation with nucleophilic residues within the active site of a target enzyme. This targeted covalent inhibition can offer advantages in terms of potency and duration of action.

Studies on Molecular Binding Modes with Biomolecular Targets

While a specific crystal structure of this compound bound to a biological target is not yet publicly available, molecular modeling and studies on analogous compounds provide valuable insights into its potential binding modes. For instance, derivatives of 2-phenylpyrimidin-4-one have been investigated as inhibitors of various enzymes, and their binding interactions have been explored through computational docking studies.

Docking studies of other pyrimidine-based inhibitors targeting different enzymes, such as cyclin-dependent kinases (CDKs), reveal common interaction patterns. nih.gov The pyrimidine core frequently forms hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor. The substituents on the pyrimidine ring then extend into adjacent pockets, allowing for the fine-tuning of potency and selectivity. For this compound, the 2-phenyl group would be expected to engage in hydrophobic and/or π-stacking interactions, while the 5-fluoro substituent could form specific halogen bonds or other electrostatic interactions with the protein.

The binding of the related compound 5-fluorouracil to various protein targets has been extensively studied, revealing key interactions. The fluorine atom can participate in hydrogen bonding, and the uracil (B121893) ring itself engages in a network of hydrogen bonds and hydrophobic interactions within the binding pocket. mdpi.com These studies underscore the importance of both the core scaffold and its substituents in determining the binding orientation and affinity.

Table 1: Potential Key Interactions of this compound with a Generic Enzyme Active Site

Interaction TypeInteracting Moiety of the CompoundPotential Interacting Residues in Enzyme
Hydrogen BondingPyrimidinone ring (N-H, C=O)Hinge region residues (e.g., backbone amides/carbonyls)
Metal Chelation4-oxo and potential 5-hydroxy groupMetal ions (e.g., Mn2+, Mg2+) in metalloenzymes
Hydrophobic InteractionsPhenyl ringHydrophobic pockets containing aliphatic or aromatic residues
π-π StackingPhenyl ringAromatic residues (e.g., Phe, Tyr, Trp)
Halogen Bonding5-Fluoro substituentElectron-rich atoms (e.g., backbone carbonyls)

Bioisosteric Strategies and Analog Design Leveraging the Pyrimidinone Scaffold

Bioisosterism, the strategy of replacing a functional group within a lead compound with another group that retains similar physical and chemical properties, is a cornerstone of modern drug design. The pyrimidinone scaffold is a versatile platform for applying such strategies to optimize pharmacokinetic and pharmacodynamic properties.

The replacement of a hydrogen atom with a fluorine atom, as seen in this compound, is a classic example of bioisosteric replacement. Fluorine's small size allows it to mimic hydrogen sterically, while its high electronegativity can significantly alter the local electronic environment, influencing pKa, metabolic stability, and binding interactions. This single-atom substitution can lead to improved potency and a more favorable drug-like profile.

Further analog design can be explored by modifying other positions of the this compound scaffold. For instance, the phenyl group at the 2-position can be substituted with various functional groups to probe for additional interactions within the target's binding site. Introducing electron-donating or electron-withdrawing groups can modulate the electronic nature of the ring and impact binding affinity. The phenyl ring itself can be replaced with other aromatic or heteroaromatic rings to explore different spatial and electronic requirements of the binding pocket.

Comparative Analysis with Related Scaffolds (e.g., Thienopyrimidine, Quinazolinone)

The pyrimidinone core is part of a larger family of heterocyclic scaffolds that are prominent in medicinal chemistry. Thienopyrimidines and quinazolinones are two closely related scaffolds that offer alternative frameworks for drug design, each with its own set of advantages and disadvantages.

Thienopyrimidine Scaffold:

The thienopyrimidine scaffold is formed by the fusion of a thiophene (B33073) ring to a pyrimidine ring. This bioisosteric replacement of the benzene (B151609) ring in a quinazolinone or a simple pyrimidine can lead to compounds with distinct biological activities and physicochemical properties. Thienopyrimidines are recognized as structural analogs of purines and have been explored for a wide range of therapeutic applications, including as anticancer and anti-infective agents. researchgate.net

In a comparative study of thienopyrimidinones and quinazolinones as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H, the isosteric replacement of the thiophene ring with a phenyl ring (transitioning from a thienopyrimidinone to a quinazolinone) was investigated. nih.gov The study found that while the thienopyrimidinone was a potent inhibitor, the corresponding quinazolinone analog also exhibited significant activity, indicating that the core scaffold could be successfully interchanged to modulate properties while retaining the desired biological effect. nih.gov The thiophene ring in thienopyrimidines can be a potential metabolic liability, making its replacement with a more stable phenyl ring a viable strategy for improving the pharmacokinetic profile. nih.gov

Quinazolinone Scaffold:

The quinazolinone scaffold, consisting of a pyrimidine ring fused to a benzene ring, is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. mdpi.com Like pyrimidinones, quinazolinones are versatile and can be readily functionalized at various positions to optimize their biological activity.

The replacement of the pyrimidinone core with a quinazolinone can significantly impact the molecule's shape, rigidity, and electronic distribution. The extended aromatic system of the quinazolinone can lead to enhanced π-stacking interactions with the target protein. In the aforementioned comparative study, the quinazolinone scaffold served as an effective bioisostere of the thienopyrimidinone core. nih.gov The choice between a pyrimidinone, thienopyrimidine, or quinazolinone scaffold will ultimately depend on the specific requirements of the biological target and the desired physicochemical properties of the drug candidate.

Table 2: Comparative Features of Pyrimidinone, Thienopyrimidine, and Quinazolinone Scaffolds

FeaturePyrimidinoneThienopyrimidineQuinazolinone
Core Structure Single pyrimidine ringPyrimidine fused with thiophenePyrimidine fused with benzene
Aromaticity Less aromatic characterIncreased aromaticityExtended aromatic system
Flexibility More flexible due to single ringMore rigid fused ring systemMore rigid fused ring system
Synthesis Generally straightforward synthesesEstablished synthetic routes availableWell-established synthetic methodologies
Metabolic Stability Can be susceptible to metabolismThiophene ring can be a metabolic hotspotGenerally more metabolically stable
Drug-like Properties Can be readily modified to tune propertiesProperties influenced by the thiophene ringOften possess favorable drug-like properties

Conclusion and Future Research Directions for 5 Fluoro 2 Phenylpyrimidin 4 3h One

Synthesis of Current Academic Understanding and Identified Knowledge Gaps

The current academic understanding of 5-Fluoro-2-phenylpyrimidin-4(3H)-one is largely extrapolated from studies on analogous 5-fluoropyrimidines and related pyrimidinone structures. The pyrimidine (B1678525) core is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. nih.gov The presence of a fluorine atom at the 5-position is a common strategy to enhance the biological activity of pyrimidine-based drugs, such as the widely used anticancer agent 5-fluorouracil (B62378) (5-FU). kinxcdn.comnih.gov This substitution can block metabolic degradation and enhance the binding affinity to target proteins. nih.govacs.org

Research on a series of 5-fluoro (3H) pyrimidine-4-ones has demonstrated their potential for pharmacological activity, including anti-inflammatory and anticonvulsant properties, although the reported activities were modest. nih.gov This foundational work confirms that the 5-fluoropyrimidinone scaffold is synthetically accessible and biologically active.

Identified Knowledge Gaps:

The most significant knowledge gap is the lack of dedicated studies on this compound itself. While the synthesis of similar compounds has been reported, specific, optimized synthetic routes, comprehensive characterization, and evaluation of its biological activities are absent from the current literature. Furthermore, its potential as a targeted inhibitor, for instance against kinases where pyrimidines are common scaffolds, remains unexplored. nih.govnih.gov The precise impact of the 2-phenyl substituent in combination with the 5-fluoro group on the pyrimidinone core is not documented.

Exploration of Emerging Synthetic Methodologies and Novel Chemical Transformations

Future research should focus on efficient and modular synthetic strategies for this compound and its derivatives.

Emerging Synthetic Methodologies:

One-Pot and Multicomponent Reactions: Recent advances in heterocyclic synthesis emphasize one-pot and multicomponent reactions to improve efficiency and reduce waste. organic-chemistry.orgunipd.it Adapting such strategies, for example, by reacting a β-ketoester with benzamidine (B55565) and a fluorinating agent in a single pot, could provide a streamlined synthesis of the target compound.

Late-Stage Fluorination: The direct fluorination of a pre-formed 2-phenylpyrimidin-4(3H)-one scaffold represents an attractive and flexible approach. Modern fluorinating reagents could be employed for this late-stage functionalization, allowing for the rapid generation of fluorinated analogs.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic systems, including pyrazino-pyrido-pyrimidinones. researchgate.net This technology could be applied to the synthesis of this compound to enhance synthetic efficiency.

Novel Chemical Transformations:

Cross-Coupling Reactions: The pyrimidinone core can be further functionalized using modern cross-coupling reactions. For instance, the phenyl group at the 2-position could be decorated with various substituents to explore the structure-activity relationship (SAR).

Transformations of the Pyrimidinone Ring: The pyrimidinone ring itself can undergo various chemical transformations. For example, treatment with reagents like phosphorus oxychloride can convert the 4-oxo group into a 4-chloro substituent, which is a versatile handle for introducing other functional groups via nucleophilic substitution. nih.gov This would open up avenues for creating a diverse library of derivatives.

Advanced Computational and Theoretical Applications in Rational Compound Design

Computational chemistry offers powerful tools to guide the synthesis and evaluation of new compounds, saving time and resources. mdpi.comnih.govtandfonline.com

Rational Compound Design:

Molecular Docking: By identifying potential biological targets for the this compound scaffold, such as kinases or other ATP-binding proteins, molecular docking studies can predict binding modes and affinities. tandfonline.comeurekaselect.com This can help prioritize the synthesis of derivatives with enhanced potency and selectivity. For instance, computational models can be used to design inhibitors that bind to the inactive conformation of kinases, a strategy that has proven successful for other inhibitor classes. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogs is synthesized and tested, 3D-QSAR models can be developed to correlate the structural features of the compounds with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds and guide the design of more potent molecules.

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds can be predicted using computational tools. nih.gov This allows for the early identification of candidates with favorable drug-like properties and the filtering out of those with potential liabilities.

Prospects for Development as Chemical Probes and Tools for Chemical Biology Research

Beyond therapeutic applications, this compound and its derivatives have the potential to be developed into valuable tools for chemical biology research.

Chemical Probes:

Photoaffinity Probes: The pyrimidinone scaffold has been evaluated for its potential as a photoaffinity probe for affinity-based protein profiling. acs.org By incorporating a photoreactive group and a reporter tag (like a click-chemistry handle), derivatives of this compound could be used to identify the protein targets of this scaffold in a cellular context.

Fluorescent Probes: Conjugating a fluorophore to the this compound core could generate fluorescent probes for imaging biological processes. nih.gov If the compound binds to a specific target, these probes could be used to visualize the localization and dynamics of that target within living cells.

Tools for Chemical Biology:

Target Identification and Validation: Chemical probes derived from this compound can be instrumental in identifying and validating novel drug targets. youtube.com

Elucidating Biological Pathways: By selectively modulating the activity of a specific protein, these compounds can be used to dissect complex biological pathways and understand their roles in health and disease. clinpgx.org

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-phenylpyrimidin-4(3H)-one, and how are reaction conditions optimized?

Methodological Answer: Synthesis strategies for fluorinated pyrimidinones often involve cyclocondensation or halogenation reactions. For example:

  • Phosphoryl Chloride-Mediated Halogenation : Adapting methods from similar compounds (e.g., 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one), phosphoryl chloride (POCl₃) can introduce halogen groups under reflux conditions (100°C, 1 hour) .
  • One-Pot Synthesis : Dihydropyrimidinones are synthesized via one-pot reactions using urea/thiourea, aldehydes, and β-keto esters in acidic conditions (e.g., glacial acetic acid) .
  • Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) and catalysts (K₂CO₃) improve yields in nucleophilic substitutions .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography or recrystallization.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and fluorine coupling patterns. ¹⁹F NMR identifies fluorine environments .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks, as seen in co-crystals of 5-fluorocytosine isomers .

Q. Example Workflow :

Dissolve the compound in deuterated DMSO for NMR.

Compare spectral data with computational predictions (DFT) for validation.

Q. What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

  • Enzyme Inhibition : Fluorinated pyrimidinones are explored as inhibitors for thymidylate synthase or DNA methyltransferases due to fluorine’s electronegativity and mimicry of natural substrates .
  • Prodrug Development : The 4(3H)-one moiety can be functionalized to improve bioavailability .

Q. Biological Assay Design :

  • Conduct in vitro enzyme inhibition assays (IC₅₀ determination).
  • Evaluate cytotoxicity using cell viability assays (e.g., MTT).

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data or unexpected tautomerism?

Methodological Answer:

  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography with DFT calculations) to resolve tautomeric forms. For example, co-crystals of 4-amino-5-fluoropyrimidin-2(1H)-one and its isomer demonstrate how tautomerism affects hydrogen bonding .
  • Variable Temperature NMR : Probe dynamic tautomerism by analyzing chemical shift changes at different temperatures.

Case Study :
In co-crystals, 5-fluorocytosine exists as both 4-amino-5-fluoropyrimidin-2(1H)-one and 2-amino-5-fluoropyrimidin-4(3H)-one, highlighting the need for multi-technique analysis .

Q. What strategies optimize synthetic yields for fluorinated pyrimidinones?

Methodological Answer:

  • Reagent Stoichiometry : Excess POCl₃ (4.00 equiv.) ensures complete halogenation in chlorinated derivatives .
  • Solvent Selection : Use DMF for nucleophilic substitutions or EtOH/H₂O (4:1) for cyclization .
  • Temperature Control : Gradual heating (0°C → 60°C) minimizes side reactions in POCl₃-mediated syntheses .

Q. Yield Optimization Table :

ConditionImpact on YieldReference
POCl₃ (4.00 equiv.)Increases by ~20%
DMF vs. THFHigher in DMF
Reflux vs. Room TempReflux preferred

Q. How do computational methods enhance understanding of structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Predict binding modes with target proteins (e.g., DNA methyltransferases) using software like AutoDock .
  • DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization .

Q. Workflow :

Optimize geometry using Gaussian at B3LYP/6-31G* level.

Calculate electrostatic potential maps to guide SAR.

Q. What challenges arise from fluorine’s electronegativity in reactivity studies?

Methodological Answer:

  • Stability Issues : Fluorine’s electron-withdrawing effect can destabilize intermediates. Use stabilizing solvents (e.g., DCM) during extractions .
  • Synthetic By-Products : Monitor for defluorination products via LC-MS.

Q. Mitigation Strategies :

  • Introduce electron-donating groups (e.g., methoxy) to balance electronic effects .
  • Use anhydrous conditions to prevent hydrolysis of fluorinated intermediates .

Q. How does tautomerism impact biological activity, and how is it studied?

Methodological Answer:

  • Biological Impact : Tautomers may exhibit varying binding affinities. For example, 5-fluorocytosine’s tautomers show distinct hydrogen-bonding patterns in co-crystals, affecting drug-receptor interactions .
  • Study Methods :
    • Solid-State NMR : Captures tautomeric distribution in crystalline phases.
    • Isothermal Titration Calorimetry (ITC) : Quantifies binding differences between tautomers.

Recommendation : Synthesize tautomerically locked analogs to isolate biological effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.